molecular formula C16H11ClO4 B8302595 3-(Benzo[1,3]dioxol-5-yl)-1-(5-chloro-2-hydroxyphenyl)-2-propen-1-one

3-(Benzo[1,3]dioxol-5-yl)-1-(5-chloro-2-hydroxyphenyl)-2-propen-1-one

Cat. No. B8302595
M. Wt: 302.71 g/mol
InChI Key: YPGXNIHFYIFXQL-UHFFFAOYSA-N
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Patent
US06500846B1

Procedure details

1 g (5.86 mmol) of 5-chloro-2-hydroxyacetophenone, 3 molar equivalents of piperonal, and 3 molar equivalents of sodium hydroxide was mixed in 15 ml of aqueous 80% ethanol solution, and then the mixture was stirred at room temperature for 15 hours. After the reaction was completed, 50 ml of water was added thereto, and the mixture was stirred for about 10 minutes. The obtained pale yellow solid was filtered, washed with water and diethylether, and dried to give 1.42 g (Yield 80%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[OH:11])=[O:3].[CH:12]1[C:17]([CH:18]=O)=[CH:16][C:15]2[O:20][CH2:21][O:22][C:14]=2[CH:13]=1.[OH-].[Na+].C(O)C>O>[O:22]1[C:14]2[CH:13]=[CH:12][C:17]([CH:18]=[CH:1][C:2]([C:4]3[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=3[OH:11])=[O:3])=[CH:16][C:15]=2[O:20][CH2:21]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)Cl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for about 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The obtained pale yellow solid was filtered
WASH
Type
WASH
Details
washed with water and diethylether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C=CC(=O)C2=C(C=CC(=C2)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.